1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID 3-ETHYL-5-[(3-NITROPHE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

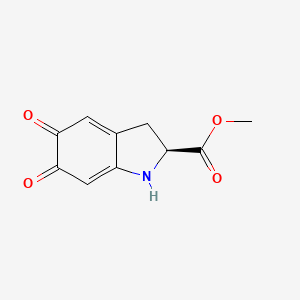

1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID 3-ETHYL-5-[(3-NITROPHE, also known as this compound, is a useful research compound. Its molecular formula is C31H26N2O6 and its molecular weight is 522.56. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Stereochemistry

Research has focused on the synthesis and pharmacological investigation of optically active 1,4-dihydropyridine derivatives. Studies have shown that the antihypertensive effects and binding affinity to cardiac membranes of these compounds are significantly influenced by their stereochemistry. The (S)-(+)-enantiomer of certain derivatives demonstrated a higher pharmacological activity compared to their (R)-(-) counterparts, highlighting the importance of stereochemistry in their pharmacological profile (Ashimori et al., 1991). Similar findings were reported in another study, where the separation of stereo- and optical isomers of a highly potent calcium antagonist revealed that one specific isomer exhibited significantly stronger hypotensive effects (Muto et al., 1988).

Pharmacological Activity

The pharmacological activities of 1,4-dihydropyridine derivatives have been extensively studied, with a particular focus on their coronary vasodilation and antihypertensive activities. It was discovered that asymmetrically substituted derivatives of this class showed superior pharmacological activities compared to their symmetrically substituted counterparts, leading to the selection of one derivative for further development as an antihypertensive drug (Meyer et al., 1981).

Chemical Properties and Structure-Activity Relationships

The structure of these compounds, particularly the orientation of substituents and the stereochemistry, plays a crucial role in their pharmacological properties. Studies involving the crystal structure analysis of certain 1,4-dihydropyridine derivatives provided insights into their conformation and highlighted the structural basis for their activity. The relationship between the dihydropyridine ring conformation and pharmacological activity was explored, demonstrating that the nitrophenyl ring's orientation and the substituents' positions significantly impact their function as calcium channel antagonists (Wang et al., 1989).

Wirkmechanismus

Target of Action

The primary target of this compound is the Adenosine receptor A3 in humans . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand. The A3 subtype is implicated in various physiological and pathological processes, making it a potential therapeutic target.

Mode of Action

The compound binds to the adenosine A3 receptor with high affinity . This binding can influence the activity of the receptor and modulate the cellular responses mediated by it.

Biochemical Pathways

The adenosine A3 receptor is involved in a variety of biochemical pathways. Upon activation, it can influence intracellular adenylate cyclase activity and modulate the production of cyclic AMP, a key second messenger involved in various cellular processes . The exact pathways affected by this compound and their downstream effects are subject to ongoing research.

Eigenschaften

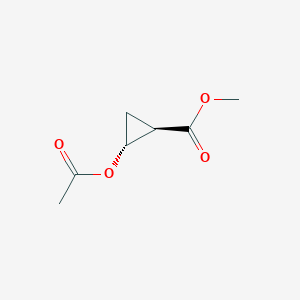

| { "Design of the Synthesis Pathway": "The synthesis pathway of 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID 3-ETHYL-5-[(3-NITROPHE) involves a series of reactions including alkylation, cyclization, and nitration.", "Starting Materials": [ "2-methyl-5-phenyl-1,3-dioxane-4-carboxylic acid", "phenylacetylene", "ethyl bromide", "sodium hydride", "3-nitrophenol", "sulfuric acid", "nitric acid", "acetic anhydride" ], "Reaction": [ "Step 1: Alkylation of 2-methyl-5-phenyl-1,3-dioxane-4-carboxylic acid with phenylacetylene using sodium hydride as a base and ethyl bromide as an alkylating agent to form 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID ETHYL ESTER.", "Step 2: Cyclization of 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID ETHYL ESTER using sulfuric acid as a dehydrating agent to form 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID.", "Step 3: Nitration of 3-nitrophenol using nitric acid and acetic anhydride to form 3-nitro-4-acetamidophenol.", "Step 4: Coupling of 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID with 3-nitro-4-acetamidophenol using sodium hydride as a base to form 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID 3-ETHYL-5-[(3-NITROPHE)." ] } | |

CAS-Nummer |

192053-05-7 |

Molekularformel |

C31H26N2O6 |

Molekulargewicht |

522.56 |

Synonyme |

(R)-3-ethyl 5-(3-nitrobenzyl) 2-methyl-6-phenyl-4-(phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6aR,8R)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid](/img/structure/B1143143.png)

![(2Z)-2-[(2E)-2-[2-Chloro-3-[(E)-2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide](/img/structure/B1143151.png)